Tegobuvir Tegobuvir Tegobuvir has been investigated for the treatment of Hepatitis C, Chronic.
Brand Name: Vulcanchem
CAS No.: 1000787-75-6
VCID: VC0544851
InChI: InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
SMILES: C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Molecular Formula: C25H14F7N5
Molecular Weight: 517.4 g/mol

Tegobuvir

CAS No.: 1000787-75-6

Cat. No.: VC0544851

Molecular Formula: C25H14F7N5

Molecular Weight: 517.4 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Tegobuvir - 1000787-75-6

Specification

CAS No. 1000787-75-6
Molecular Formula C25H14F7N5
Molecular Weight 517.4 g/mol
IUPAC Name 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine
Standard InChI InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2
Standard InChI Key XBEQSQDCBSKCHJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Canonical SMILES C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F
Appearance Solid powder

Introduction

Chemical and Structural Characteristics

Molecular Identity

Tegobuvir (C₂₅H₁₄F₇N₅) is a phenylpyridazine derivative with a molecular weight of 517.4 g/mol . Its IUPAC name, 3-[2,4-bis(trifluoromethyl)phenyl]-6-{[2-(2-fluorophenyl)-5H-imidazo[4,5-c]pyridin-5-yl]methyl}pyridazine, reflects a complex structure featuring:

  • A pyridazine core

  • Imidazopyridine and trifluoromethylphenyl substituents

  • Fluorine atoms enhancing metabolic stability .

The SMILES notation (FC1=CC=CC=C1C1=NC2=CN(CC3=CC=C(N=N3)C3=CC=C(C=C3C(F)(F)F)C(F)(F)F)C=CC2=N1) confirms these functional groups' spatial arrangement .

Table 1: Key Chemical Properties

PropertyValue
Molecular FormulaC₂₅H₁₄F₇N₅
Molecular Weight517.4 g/mol
CAS Number1000787-75-6
SolubilityLipophilic (predicted)
Metabolic StabilityCYP1A-dependent activation

Mechanism of Action

Unique Activation Pathway

Unlike conventional NNIs that directly inhibit NS5B's enzymatic activity, Tegobuvir requires intracellular metabolic activation:

  • CYP1A-mediated oxidation: Converts the prodrug into a reactive metabolite .

  • Glutathione conjugation: Forms a thiol adduct enabling covalent binding to NS5B .

  • Covalent modification: Alters NS5B's electrophoretic mobility (72 kDa → 85 kDa band on SDS-PAGE) .

This mechanism explains why Tegobuvir shows no activity in cell-free polymerase assays but achieves EC₅₀ = 21 nM in replicon systems .

Resistance Profile

Resistance mutations (C316Y, M414T, M414I, G554D) cluster in NS5B's Thumb Domain II, corroborating structural studies showing Tegobuvir binding near the polymerase's primer grip . These variants reduce drug affinity 3- to 15-fold while maintaining replicative fitness .

Clinical Development

Phase II Trial Designs

The pivotal GS-US-196-0140 trial (N=treatment-naïve genotype 1 patients) evaluated three regimens:

Table 2: Clinical Trial Arms

ArmDurationRegimenSVR24 Rate
116-24wTegobuvir + GS-9451 + PEG/RBV68%
224wPlacebo + GS-9451 + PEG/RBV53%
348wPEG/RBV + placebo42%

Key findings:

  • Quadruple therapy (Arm 1) shortened treatment duration by 50% versus standard care .

  • Viral breakthrough occurred in 12% of Tegobuvir recipients vs. 5% in controls .

Pharmacokinetics and Metabolism

Absorption/Distribution

  • Tₘₐₓ: 2–4 hours post-dose

  • Protein binding: >99% (albumin, α-1-acid glycoprotein)

  • Vd: 1,200 L (suggesting extensive tissue penetration)

Elimination Pathways

Tegobuvir undergoes sequential metabolism:

  • Phase I: CYP1A2/3A4-mediated oxidation to reactive quinone imine .

  • Phase II: Glutathione-S-transferase conjugation (Km = 8.2 μM) .

  • Excretion: Primarily biliary (78%), renal (12%) .

Hepatic impairment reduces clearance by 40%, necessitating dose adjustments .

Comparative Efficacy Landscape

Versus First-Generation DAAs

In the ELECTRON study combining Tegobuvir with GS-5885 (NS5A inhibitor) and GS-9451 (protease inhibitor):

  • SVR12: 92% (14/15 patients) with 24-week therapy .

  • Relapse rate: 7% vs. 21% for telaprevir-based regimens .

Developmental Challenges

Despite promising antiviral activity, Tegobuvir's development halted due to:

  • Pharmacokinetic variability: CYP1A polymorphisms caused 4-fold exposure differences .

  • Drug interactions: Strong CYP3A4 induction risk with HIV protease inhibitors .

  • Market shifts: Advent of pan-genotypic NS5B nucleoside analogs (e.g., sofosbuvir) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator